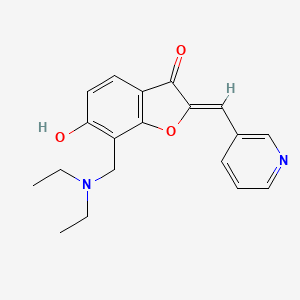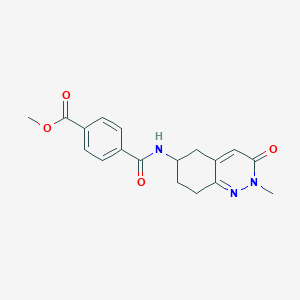
Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MOCB, and it is a derivative of cinnoline and benzoate.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate derivatives have shown promise in the field of antibacterial research. For instance, derivatives such as those synthesized from 4-methyl-6-nitro-8-(pyridin-2-yl)-2-oxo-2H-chromen-7-yl benzoates have been evaluated for antibacterial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. These studies reveal the potential of such compounds in developing new antibacterial agents, particularly against strains resistant to existing antibiotics (El-Haggar et al., 2015).
Antifungal Activity
Further extending their antimicrobial potential, certain methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate derivatives have been synthesized and tested for their antifungal properties. These compounds have demonstrated significant activity against various fungal strains, offering a new avenue for the treatment of fungal infections. The synthesis and evaluation of these derivatives underscore their potential as effective antifungal agents, contributing to the development of new treatments for fungal diseases (Murthy et al., 2011).
Chemical Structure and Molecular Interactions
The chemical structure and molecular interactions of such compounds have been a subject of study to understand their pharmacological potential better. Investigations into their crystal structure and hydrogen bonding patterns offer insights into how these molecules interact at the atomic level, influencing their physical properties and reactivity. Studies in this area help in designing molecules with enhanced efficacy and stability, guiding the development of drugs with improved pharmacokinetic and pharmacodynamic profiles (Johnstone et al., 2010).
Photoluminescent Properties
Some derivatives exhibit unique photoluminescent properties, making them candidates for applications in materials science, particularly in creating luminescent materials. Research in this area focuses on synthesizing compounds that can be used in various technologies, including organic light-emitting diodes (OLEDs) and other photoluminescent devices, highlighting the versatility of these compounds beyond their biological activity (Han et al., 2010).
Propiedades
IUPAC Name |
methyl 4-[(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-21-16(22)10-13-9-14(7-8-15(13)20-21)19-17(23)11-3-5-12(6-4-11)18(24)25-2/h3-6,10,14H,7-9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSBHDTWMLANBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

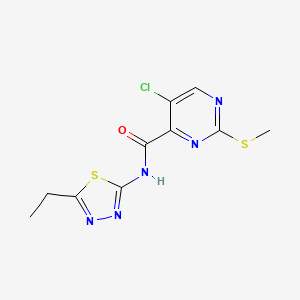
![N1-(4-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2807635.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide](/img/structure/B2807636.png)
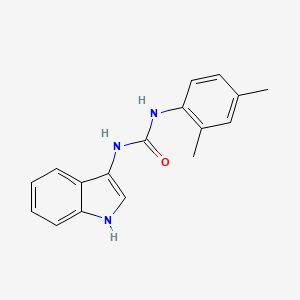
![3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate](/img/structure/B2807638.png)
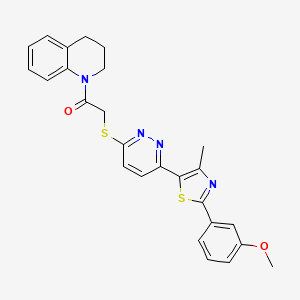

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807645.png)
![Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2807646.png)
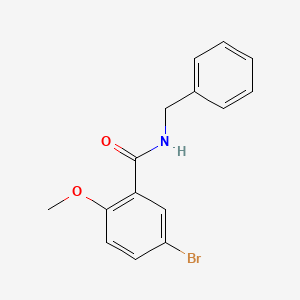
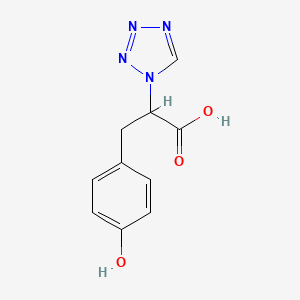
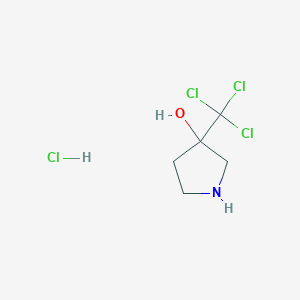
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2807653.png)
